

# PF-06455943: A Deep Dive into its Kinase Selectivity Profile

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Compound of Interest		
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This technical guide provides an in-depth analysis of the kinase selectivity profile of **PF-06455943**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). **PF-06455943** has emerged as a significant tool in the study of Parkinson's disease, for which LRRK2 mutations are a key genetic risk factor. This document compiles quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to serve as a comprehensive resource for the scientific community.

## **Executive Summary**

**PF-06455943** is a highly potent inhibitor of LRRK2, demonstrating low nanomolar IC50 values against both the wild-type (WT) enzyme and the pathogenic G2019S mutant.[1] Developed as a promising PET radioligand for in vivo imaging of LRRK2, its preclinical evaluation has underscored its favorable pharmacological and pharmacokinetic properties.[2][3] A critical aspect of its preclinical characterization is its selectivity profile against a panel of other kinases, which is essential for predicting potential off-target effects and ensuring a clean safety profile. This guide presents the available data on its selectivity, outlines the methods used for its determination, and places its mechanism of action within the broader context of LRRK2 signaling.

## **Quantitative Kinase Selectivity Profile**



The selectivity of **PF-06455943** was assessed against a panel of 39 different kinases. The results indicate a high degree of selectivity for LRRK2, with only one significant off-target hit observed at a concentration of 1  $\mu$ M.

Kinase Target	PF-06455943 Inhibition (%) @ 1 μM
LRRK2 (WT)	>99% (IC50 = 3 nM)[1]
LRRK2 (G2019S)	>99% (IC50 = 9 nM)[1]
MST2	58%
Other 37 kinases	<50%

Note: The IC50 values for LRRK2 are provided for context and are derived from separate experiments. The percentage inhibition data for the kinase panel was determined at a fixed concentration of 1  $\mu$ M **PF-06455943** in the presence of 1 mM ATP.

## **Experimental Protocols**

The determination of the kinase selectivity profile of **PF-06455943** involved state-of-the-art biochemical assays. Below are the detailed methodologies for the key experiments cited.

## LRRK2 Kinase Inhibition Assay (Biochemical IC50 Determination)

This assay quantifies the potency of **PF-06455943** in inhibiting the enzymatic activity of LRRK2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **PF-06455943** against wild-type and G2019S mutant LRRK2.

#### Methodology:

• Enzyme and Substrate Preparation: Recombinant human LRRK2 (wild-type or G2019S mutant) was used as the enzyme source. A synthetic peptide substrate, such as LRRKtide, was used for the phosphorylation reaction.



- Reaction Mixture: The kinase reaction was typically performed in a buffer containing HEPES, MgCl2, MnCl2, DTT, and a defined concentration of ATP (often at the Km for ATP to ensure competitive binding assessment).
- Inhibitor Dilution: PF-06455943 was serially diluted in DMSO to generate a range of concentrations for testing.
- Assay Procedure:
  - The LRRK2 enzyme was pre-incubated with varying concentrations of PF-06455943 for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
  - The kinase reaction was initiated by the addition of the peptide substrate and ATP.
  - The reaction was allowed to proceed for a defined time (e.g., 60-120 minutes) at 30°C.
- Detection: The extent of substrate phosphorylation was measured. Common detection methods include:
  - Radiometric Assay: Using [y-32P]ATP and measuring the incorporation of the radiolabel into the substrate peptide.
  - Luminescence-Based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced,
     which is directly proportional to kinase activity.
  - Fluorescence-Based Assay (e.g., TR-FRET): Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
- Data Analysis: The raw data (luminescence, fluorescence, or radioactivity) was converted to
  percentage inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control
  (100% inhibition). The IC50 values were then calculated by fitting the concentration-response
  data to a four-parameter logistic equation using graphing software.

## **Kinase Selectivity Profiling (Panel Assay)**

This assay evaluates the specificity of **PF-06455943** by testing its activity against a broad range of different kinases.



Objective: To assess the inhibitory activity of **PF-06455943** against a panel of 39 kinases at a fixed concentration.

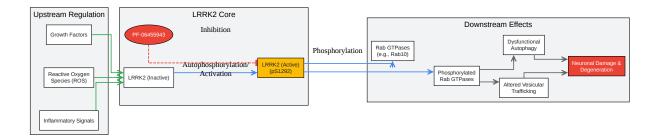
#### Methodology:

- Assay Platform: A widely used platform for kinase selectivity profiling is the KINOMEscan™
  assay, which is a competition-based binding assay.
- Principle:
  - Each kinase in the panel is tagged with DNA.
  - An immobilized, active-site directed ligand for each kinase is prepared on a solid support.
  - In the absence of a competing inhibitor, the kinase binds to the immobilized ligand.
  - PF-06455943 is added to the reaction. If it binds to the kinase's active site, it will compete
    with the immobilized ligand, reducing the amount of kinase captured on the solid support.
- Assay Procedure:
  - A solution of **PF-06455943** at a final concentration of 1  $\mu$ M was prepared.
  - The inhibitor was incubated with each of the 39 kinases in the panel in the presence of the immobilized ligand.
  - The amount of kinase bound to the solid support was quantified using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the captured kinase.
- Data Analysis: The results are reported as the percentage of the DMSO control, where a
  lower percentage indicates stronger binding of the inhibitor to the kinase. The percentage
  inhibition is calculated as: % Inhibition = (1 (Signal with PF-06455943 / Signal with DMSO))
   \* 100

## Mandatory Visualizations LRRK2 Signaling Pathway



The following diagram illustrates the central role of LRRK2 in cellular signaling pathways implicated in Parkinson's disease and the point of intervention for **PF-06455943**.



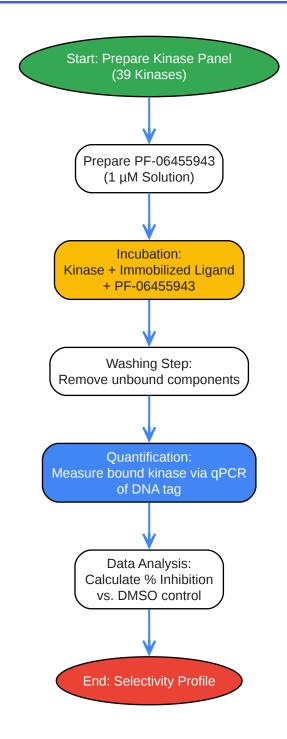
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LRRK2 signaling pathway and **PF-06455943** inhibition.

## **Experimental Workflow for Kinase Selectivity Profiling**

The diagram below outlines the key steps in the KINOMEscan™ workflow used to determine the selectivity of **PF-06455943**.





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Workflow for KINOMEscan™ selectivity profiling.

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